molecular formula C5H13NO2 B1599450 (R)-3-(Dimethylamino)propane-1,2-diol CAS No. 666234-81-7

(R)-3-(Dimethylamino)propane-1,2-diol

Cat. No.: B1599450
CAS No.: 666234-81-7
M. Wt: 119.16 g/mol
InChI Key: QCMHUGYTOGXZIW-RXMQYKEDSA-N
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Description

(R)-3-(Dimethylamino)propane-1,2-diol is a versatile organic compound with the molecular formula C5H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement of its atoms, which can significantly influence its chemical behavior and interactions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for precise control over reaction conditions and improved safety and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides and sulfonates, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Primary and secondary amines, alcohols.

  • Substitution Products: Halogenated derivatives, sulfonates.

Biochemical Analysis

Biochemical Properties

®-3-(Dimethylamino)propane-1,2-diol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a substrate for certain enzymes, facilitating the formation of specific biochemical products. The compound interacts with enzymes such as oxidoreductases and transferases, which are involved in redox reactions and the transfer of functional groups, respectively. These interactions are crucial for the compound’s role in metabolic pathways and cellular processes .

Cellular Effects

The effects of ®-3-(Dimethylamino)propane-1,2-diol on cells are diverse and depend on the type of cell and the specific cellular processes involved. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, ®-3-(Dimethylamino)propane-1,2-diol can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, ®-3-(Dimethylamino)propane-1,2-diol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. The compound may act as an enzyme inhibitor or activator, depending on the context of the reaction. Additionally, ®-3-(Dimethylamino)propane-1,2-diol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-(Dimethylamino)propane-1,2-diol can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that ®-3-(Dimethylamino)propane-1,2-diol can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ®-3-(Dimethylamino)propane-1,2-diol in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Studies have shown that there are threshold effects, where a certain dosage is required to observe noticeable changes. At high doses, ®-3-(Dimethylamino)propane-1,2-diol can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

®-3-(Dimethylamino)propane-1,2-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound can affect metabolic flux and alter the levels of specific metabolites within cells. Enzymes such as dehydrogenases and transferases play a crucial role in the metabolism of ®-3-(Dimethylamino)propane-1,2-diol, contributing to its biochemical activity .

Transport and Distribution

Within cells and tissues, ®-3-(Dimethylamino)propane-1,2-diol is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of ®-3-(Dimethylamino)propane-1,2-diol are essential for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of ®-3-(Dimethylamino)propane-1,2-diol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell, as it may interact with different biomolecules in various subcellular environments. Understanding the subcellular localization of ®-3-(Dimethylamino)propane-1,2-diol is crucial for elucidating its biochemical and cellular effects .

Scientific Research Applications

(R)-3-(Dimethylamino)propane-1,2-diol is widely used in scientific research due to its unique chemical properties:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and polymers.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is utilized in the production of surfactants, solvents, and other industrial chemicals.

Comparison with Similar Compounds

  • (S)-3-(Dimethylamino)propane-1,2-diol

  • (R)-3-(Methylamino)propane-1,2-diol

  • (R)-3-(Ethylamino)propane-1,2-diol

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Properties

IUPAC Name

(2R)-3-(dimethylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMHUGYTOGXZIW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666234-81-7
Record name 3-(Dimethylamino)-1,2-propanediol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666234817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-3-(dimethylamino)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P1QG80W6B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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